molecular formula C9H11NO4S B14216237 N-(Methanesulfonyl)-4-methoxybenzamide CAS No. 827624-82-8

N-(Methanesulfonyl)-4-methoxybenzamide

Cat. No.: B14216237
CAS No.: 827624-82-8
M. Wt: 229.26 g/mol
InChI Key: NCVBVKRQHWPLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methanesulfonyl)-4-methoxybenzamide is a sulfonamide derivative featuring a methoxy-substituted benzamide core and a methanesulfonyl group. The methanesulfonyl group enhances electrophilicity and metabolic stability compared to simpler benzamide derivatives .

Properties

CAS No.

827624-82-8

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

4-methoxy-N-methylsulfonylbenzamide

InChI

InChI=1S/C9H11NO4S/c1-14-8-5-3-7(4-6-8)9(11)10-15(2,12)13/h3-6H,1-2H3,(H,10,11)

InChI Key

NCVBVKRQHWPLRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with methanesulfonamide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(Methanesulfonyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(Methanesulfonyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Structural Variations
Compound Name Key Substituents Molecular Formula Key Properties/Applications Evidence ID
4-Methoxy-N-methylbenzamide Methyl group on amide nitrogen C₉H₁₁NO₂ Dihedral angle: 10.6°; forms 3D H-bonded networks
N-(tert-butyl)-4-methoxybenzamide Bulky tert-butyl group C₁₂H₁₇NO₂ Enhanced steric hindrance; used in carbonylation reactions
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo, nitro substituents C₁₄H₁₀BrN₂O₄ Structural analog for crystallographic comparisons
N-(1-Azido-3-fluorobutyl)-4-methoxybenzamide Azido, fluoro substituents C₁₂H₁₆N₄O₂ Fluorination byproduct; potential bioactivity
N-(9-deoxyepicinchonine-9-yl)-4-methoxybenzamide Cinchona alkaloid-derived C₂₈H₃₁N₃O₂ Chiral catalyst for enantioselective decarboxylation

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl ) improve stability in catalytic reactions, while smaller groups (e.g., methyl ) favor crystallinity.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, nitro ) alter reactivity in electrophilic substitutions.
Stability and Reactivity
  • Hydrolysis Resistance: Conjugates with N-(6-aminohexyl)-4-methoxybenzamide show pH-dependent hydrolysis, with 20% degradation at pH 6.0 and near-complete cleavage at pH 4.5 . In contrast, tert-butyl or adamantyl derivatives exhibit higher steric protection against hydrolysis.
  • Fluorinated Derivatives : Fluorine substitution (e.g., 3l ) enhances metabolic stability and bioavailability, critical for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.